molecular formula C13H7F5O4S B1304872 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate CAS No. 663175-94-8

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate

Cat. No. B1304872
M. Wt: 354.25 g/mol
InChI Key: BBTCYIYILYPZCB-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate is a compound that can be associated with the field of organofluorine chemistry. This compound is not directly mentioned in the provided papers, but its structure suggests that it is a derivative of pentafluorophenyl with a methoxybenzenesulfonate group attached. The presence of the pentafluorophenyl moiety indicates that this compound could exhibit unique physical and chemical properties due to the strong electronegativity of the fluorine atoms.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This method could potentially be adapted for the synthesis of 2,3,4,5,6-pentafluorophenyl 4-methoxybenzenesulfonate by using appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by X-ray crystallography and spectroscopic methods such as 19F NMR. For example, the molecular structures of certain bis(phosphonio)benzene derivatives were confirmed by these techniques, revealing large bond angles around phosphorus atoms . Similarly, the structure of 2,3,4,5,6-pentafluorophenyl 4-methoxybenzenesulfonate could be elucidated using these methods to understand its stereochemistry and electronic properties.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions. For example, pentafluorophenyl propynoate was used to synthesize a pentafluorinated furanone, which further reacted with sodium methoxide to yield methoxy-tetrafluorofuranones . The reactivity of 2,3,4,5,6-pentafluorophenyl 4-methoxybenzenesulfonate could be explored in similar nucleophilic substitution reactions or in coupling reactions as demonstrated by the synthesis of SF5-bearing aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For instance, the bulky diarylammonium pentafluorobenzenesulfonates show high catalytic activity in dehydration reactions due to the hydrophobic environment created by the fluorinated groups . The properties of 2,3,4,5,6-pentafluorophenyl 4-methoxybenzenesulfonate, such as solubility, boiling point, and reactivity, would likely be affected by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the methoxy group.

Scientific Research Applications

  • Proteomics Research

    • Field : Biochemistry
    • Application : This compound is used in proteomics research .
  • Synthesis of Cross-Coupled Aromatic Compounds

    • Field : Organic Chemistry
    • Application : This compound is utilized in the palladium-catalyzed Suzuki reaction to synthesize several cross-coupled aromatic compounds .
    • Method : It is used in the Suzuki reaction, a type of palladium-catalyzed cross-coupling reaction, to synthesize aromatic compounds .
  • Synthesis of High Molecular Weight Fluorinated Aromatic Polymers

    • Field : Polymer Chemistry
    • Application : This compound was used in the synthesis of novel, high molecular weight fluorinated aromatic polymers .
    • Method : The synthesis involved a superacid-catalyzed polyhydroxylation reaction of fluorinated carbonyl-containing compounds .
  • Determination of Primary Amines in Sewage Sludge

    • Field : Environmental Chemistry
    • Application : This compound was used as a derivatization reagent in a study to develop a sensitive method for the determination of primary amines in sewage sludge .
    • Method : The method involved headspace solid-phase microextraction and gas chromatography-tandem mass spectrometry .
  • Optoelectronic Applications

    • Field : Materials Science
    • Application : This compound has been introduced as a building block of conjugated polymers for optoelectronic applications .
    • Method : The synthesis involved a copolymer bearing fluorene as the comonomer .
    • Results : A detailed characterization of the novel material including structural, electrochemical and optical properties was conducted .
  • Reference Standard Production

    • Field : Analytical Chemistry
    • Application : This compound is produced in accordance with internationally recognised requirements for the development and production of reference standards .
    • Results : The outcomes of its use in reference standard production are not specified in the sources I found .
  • Fluorine-Rich Conjugated Polymers

    • Field : Materials Science
    • Application : This compound has been introduced as a building block of fluorine-rich conjugated polymers .
    • Method : The synthesis involved a copolymer bearing fluorene as the comonomer .
    • Results : A detailed characterization of the novel material including structural, electrochemical and optical properties was conducted .
  • Reference Standard Production

    • Field : Analytical Chemistry
    • Application : This compound is produced in accordance with internationally recognised requirements for the development and production of reference standards .
    • Results : The outcomes of its use in reference standard production are not specified in the sources I found .

Safety And Hazards

Specific safety and hazard information for 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate is not provided in the available sources. It is recommended to handle it according to standard laboratory safety procedures .

Future Directions

The future directions of research involving 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate are not specified in the available sources. As a research chemical, its use will likely continue to evolve based on the needs of the scientific community .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-methoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5O4S/c1-21-6-2-4-7(5-3-6)23(19,20)22-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTCYIYILYPZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382440
Record name Pentafluorophenyl 4-methoxybenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate

CAS RN

663175-94-8
Record name Pentafluorophenyl 4-methoxybenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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